molecular formula C11H9BrO3 B11848404 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one CAS No. 263259-72-9

6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one

Cat. No.: B11848404
CAS No.: 263259-72-9
M. Wt: 269.09 g/mol
InChI Key: LUXVXAJFQWAILV-ZCFIWIBFSA-N
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Description

6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one is a high-value benzopyranone derivative designed for advanced pharmaceutical research and development. This compound features a bromo substituent at the 6-position and a chiral (1R)-1-hydroxyethyl group at the 2-position, making it a versatile and critical synthetic intermediate for medicinal chemists. The benzopyranone core structure is a privileged scaffold in drug discovery, known for its presence in a wide range of biologically active molecules. The specific stereochemistry ((1R)-configuation) of the hydroxyethyl side chain is essential for achieving selective target interactions in the development of novel therapeutic agents, mirroring the importance of chirality seen in related compounds like RP-5264 . The bromine atom offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. As a building block, this compound is particularly useful in exploring new chemical space for targets in oncology, neurology, and inflammation. This product is supplied with a comprehensive Certificate of Analysis (COA) to ensure batch-to-batch consistency and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Please note that products under patent should be used for R&D purposes in compliance with all applicable intellectual property laws. For specific pricing, packaging details (available from small to bulk quantities), and to place an order, please contact our sales team.

Properties

CAS No.

263259-72-9

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

6-bromo-2-[(1R)-1-hydroxyethyl]chromen-4-one

InChI

InChI=1S/C11H9BrO3/c1-6(13)11-5-9(14)8-4-7(12)2-3-10(8)15-11/h2-6,13H,1H3/t6-/m1/s1

InChI Key

LUXVXAJFQWAILV-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=O)C2=C(O1)C=CC(=C2)Br)O

Canonical SMILES

CC(C1=CC(=O)C2=C(O1)C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-2-(1-hydroxyethyl)-4H-chromen-4-one typically involves the bromination of a chromenone precursor followed by the introduction of the hydroxyethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 6th position. The hydroxyethyl group can be introduced through a Grignard reaction or by using an appropriate organometallic reagent.

Industrial Production Methods

Industrial production of ®-6-Bromo-2-(1-hydroxyethyl)-4H-chromen-4-one may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-2-(1-hydroxyethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding hydroxyethyl chromenone without the bromine atom.

    Substitution: Formation of various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has demonstrated that 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one exhibits notable biological activities, making it a compound of interest in pharmacological studies. Some key activities include:

  • Anti-inflammatory Properties : Studies indicate that derivatives of benzopyran compounds can exhibit anti-inflammatory effects, potentially useful in treating conditions such as arthritis and other inflammatory diseases .
  • Antioxidant Activity : The compound's structure allows it to act as an antioxidant, neutralizing free radicals and reducing oxidative stress in biological systems.
  • Anticancer Potential : Preliminary research suggests that benzopyran derivatives may have anticancer properties, inhibiting tumor growth through various mechanisms .

Therapeutic Applications

The therapeutic applications of 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one are extensive:

  • Pharmaceutical Development : This compound is being explored for its potential in developing new anti-inflammatory and analgesic medications with fewer side effects compared to existing treatments .
  • Material Science : Due to its unique chemical properties, it can be utilized in developing specialized materials, such as sensors or coatings that require specific reactivity or stability under various conditions.

Comparative Analysis with Related Compounds

To understand the uniqueness of 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4H-1-Benzopyran-4-oneParent structure without substitutionsBasic benzopyran structure
6-Bromo-flavoneLacks hydroxyethyl groupStronger antioxidant properties
6-Bromo-2-(3-bromo-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxyAdditional hydroxyl and methoxy groupsEnhanced solubility and bioactivity

The combination of bromination and hydroxyethyl substitution in 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one contributes to its distinct biological activity profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one in various therapeutic contexts:

  • Anti-inflammatory Studies : A study demonstrated that this compound significantly reduced inflammation markers in animal models, suggesting its potential for developing safer anti-inflammatory drugs .
  • Antioxidant Activity Assessment : Research highlighted its ability to scavenge free radicals effectively, indicating its role as a protective agent against oxidative stress-related diseases .
  • Cancer Research : Initial findings suggest that this compound may inhibit cancer cell proliferation in vitro, warranting further investigation into its mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of ®-6-Bromo-2-(1-hydroxyethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzopyranone scaffold significantly alter molecular properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features
6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one 6-Br, 2-(1R-hydroxyethyl) C₁₁H₉BrO₃ 285.09 Chiral center, polar hydroxyethyl group
2-(4-Bromophenyl)-6-methyl-4H-1-benzopyran-4-one 6-Me, 2-(4-Br-phenyl) C₁₆H₁₁BrO₂ 315.16 Planar bromophenyl group, hydrophobic methyl
6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one 6-Br, 2-(3,4-diOMe-phenyl) C₁₇H₁₃BrO₄ 361.19 Electron-rich methoxy groups, higher molecular weight
8-Bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one 8-Br, 6-Me, dihydro core C₁₀H₉BrO₂ 241.08 Partially saturated ring, altered π-conjugation

Key Observations :

  • Steric and Electronic Effects : The (1R)-hydroxyethyl group in the target compound introduces steric hindrance and hydrogen-bonding capacity, contrasting with the planar bromophenyl group in ’s analog .
  • Solubility : Methoxy substituents (e.g., in ’s compound) enhance lipophilicity compared to polar hydroxyethyl groups .
  • Crystallinity: The monoclinic crystal system (space group P21/c) observed in 2-(4-bromophenyl)-6-methylflavone suggests strong π–π stacking and hydrogen-bonding networks, which may differ in the hydroxyethyl-substituted analog due to its chiral center .

Thiopyran Analogs

Thiopyran derivatives, where the oxygen atom in the benzopyranone core is replaced by sulfur, exhibit distinct electronic properties. For example, 6-bromo-2,3-dihydrothiochromen-4-one (C₉H₇BrOS, MW 243.12) has reduced aromaticity and increased electron density due to sulfur’s larger atomic size and polarizability . This substitution alters reactivity in electrophilic aromatic substitution and may affect biological target interactions.

Dihydrobenzopyranone Derivatives

Partially saturated analogs, such as 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one (), exhibit conformational flexibility and reduced planarity compared to fully aromatic chromones. This structural difference impacts binding affinity to enzymes or receptors and may modulate metabolic stability .

Bromine Positional Isomerism

The position of bromine substitution influences electronic distribution and intermolecular interactions. For instance:

  • 6-Bromo (target compound): Directs electrophilic substitution to positions 5 and 5.

Biological Activity

6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one, a synthetic organic compound belonging to the benzopyran class, has garnered attention for its potential biological activities. This compound, with the molecular formula C₁₁H₉BrO₃ and a molecular weight of approximately 269.09 g/mol, features a bromine atom at the 6-position and a hydroxyethyl group at the 2-position of the benzopyran ring. These structural characteristics contribute to its reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The unique structural features of 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one influence its biological activity. The bromination at the 6-position enhances its interaction with biological targets, while the hydroxyethyl substitution affects solubility and reactivity.

PropertyValue
Molecular FormulaC₁₁H₉BrO₃
Molecular Weight269.09 g/mol
Melting Point193-196 °C
SolubilitySoluble in organic solvents

Biological Activities

Research indicates that 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one exhibits several notable biological activities:

1. Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The presence of the bromine atom is believed to enhance its free radical scavenging ability.

2. Antimicrobial Effects
The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. For example, it has been tested against Escherichia coli and Staphylococcus aureus, with results suggesting moderate antibacterial activity.

3. Anti-inflammatory Properties
In vitro studies have indicated that 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one may exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.

4. Analgesic Effects
Preliminary findings suggest that this compound could possess analgesic properties similar to those of common analgesics like aspirin and acetaminophen, though further studies are required to elucidate its mechanism of action.

Case Studies

Several studies have investigated the biological activity of 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one:

Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various benzopyran derivatives, including 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one. Results indicated a significant reduction in oxidative stress markers in cell cultures treated with this compound compared to controls.

Case Study 2: Antimicrobial Testing
In an antimicrobial assay, 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one was tested against multiple pathogens. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against E. coli and S. aureus, suggesting its potential as a therapeutic agent against bacterial infections.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves bromination of a benzopyran precursor followed by stereoselective introduction of the (1R)-1-hydroxyethyl group. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Hydroxyethylation : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) to ensure the (1R)-configuration. Yields improve with strict temperature control (25–30°C) and inert atmospheres .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Confirm bromine substitution (δ 7.8–8.2 ppm for aromatic protons) and hydroxyethyl stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} analysis) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 297.02 for C11_{11}H10_{10}BrO3_3) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (space group P21_1/c, monoclinic system) .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine position, hydroxyethyl stereochemistry) influence biological activity in benzopyran derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Bromine : Enhances electrophilic reactivity, improving interactions with cysteine-rich targets (e.g., kinases). Position 6 optimizes steric accessibility compared to 8-bromo analogs .
  • (1R)-hydroxyethyl : Critical for enantioselective binding to chiral pockets in enzymes (e.g., oxidoreductases). (1S)-isomers show reduced affinity in docking studies .
  • Experimental Validation : Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2) between analogs .

Q. What crystallographic challenges arise in resolving the structure of 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one, and how are they addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from acetone/hexane mixtures yields suitable single crystals. Bromine’s heavy atom effect aids phasing .
  • Disorder Management : The hydroxyethyl group may exhibit rotational disorder. Refinement with SHELXL using restraints (DFIX, SIMU) improves model accuracy .
  • Data Collection : High-resolution synchrotron radiation (λ = 0.710–0.980 Å) resolves overlapping electron density in aromatic regions .

Q. How can researchers design analogs of this compound to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., sulfonate at position 3) or formulate as prodrugs (e.g., acetylated hydroxyethyl) .
  • Metabolic Stability : Replace labile bromine with trifluoromethyl or cyano groups to reduce CYP450-mediated dehalogenation .
  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with optimal logP (2.5–3.5) and topological polar surface area (<80 Ų) .

Q. What methodologies are recommended for analyzing the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) identifies decomposition points (>200°C) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; use amber glassware to prevent radical-mediated breakdown .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C; LC-MS detects hydrolysis products (e.g., debrominated derivatives) .

Data Contradictions and Recommendations

  • Physicochemical Data Gaps : While notes missing data (e.g., logP, solubility), researchers should refer to analogs in (e.g., 6-methyl derivatives) for estimated properties .
  • Biological Activity : and report conflicting IC50_{50} values for similar compounds. Validate using standardized assays (e.g., ATP-binding site competition in kinase screens) .

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